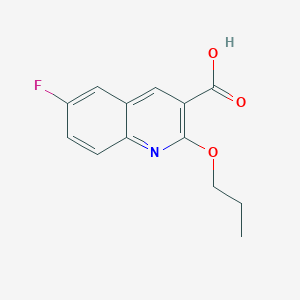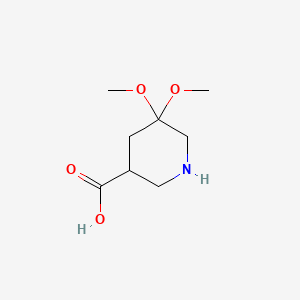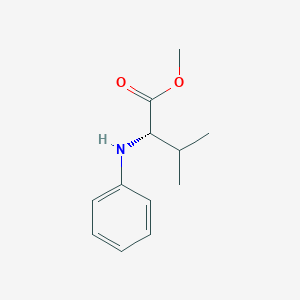
Methyl phenyl-L-valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl phenyl-L-valinate is an organic compound that belongs to the class of amino acid esters It is derived from L-valine, an essential amino acid, and is characterized by the presence of a methyl ester group and a phenyl group attached to the valine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl phenyl-L-valinate can be synthesized through several methods. One common approach involves the esterification of L-valine with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.
Another method involves the use of protecting groups to selectively esterify the carboxyl group of L-valine. For example, the carboxyl group can be protected with a tert-butyl group, followed by esterification with methanol and subsequent deprotection to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl phenyl-L-valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Oxidation of this compound can yield phenylacetic acid or benzyl alcohol.
Reduction: Reduction can produce methyl phenyl-L-valinol.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in compounds like nitrophenyl-L-valinate or bromophenyl-L-valinate.
Scientific Research Applications
Methyl phenyl-L-valinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme-substrate interactions and as a model compound for understanding amino acid ester behavior in biological systems.
Medicine: Research explores its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl phenyl-L-valinate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release L-valine and methanol. The released L-valine can then participate in protein synthesis and other metabolic pathways. Additionally, the phenyl group may interact with hydrophobic pockets in enzymes or receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Methyl phenyl-L-valinate can be compared with other amino acid esters, such as methyl phenyl-L-alaninate and methyl phenyl-L-leucinate These compounds share similar structural features but differ in the side chain attached to the alpha carbon
List of Similar Compounds
- Methyl phenyl-L-alaninate
- Methyl phenyl-L-leucinate
- Methyl phenyl-L-isoleucinate
- Methyl phenyl-L-threoninate
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (2S)-2-anilino-3-methylbutanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(12(14)15-3)13-10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t11-/m0/s1 |
InChI Key |
IVVVXRUYXUQIHQ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


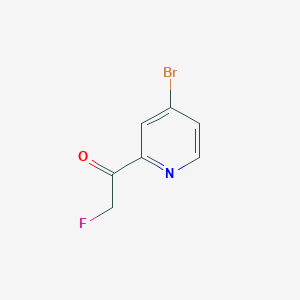
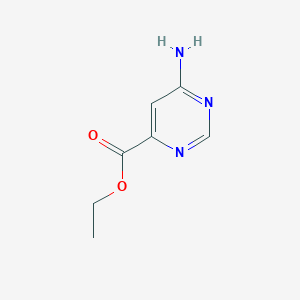

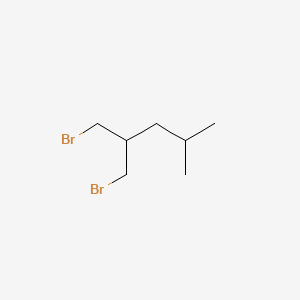

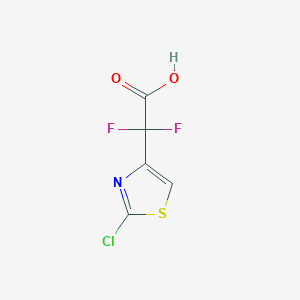
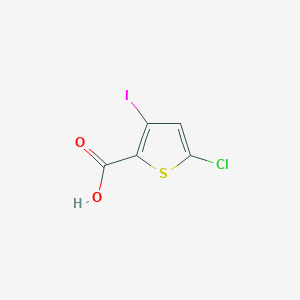
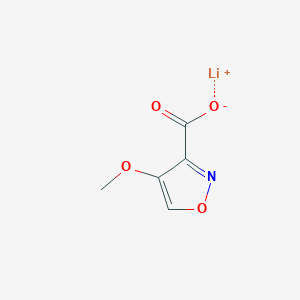
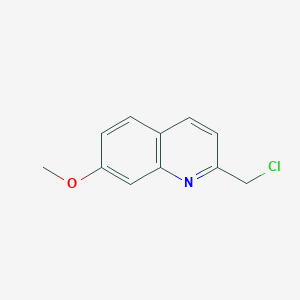

![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)

